molecular formula C14H12Cl2N2O B5714300 2-(2,6-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide

2-(2,6-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5714300
M. Wt: 295.2 g/mol
InChI Key: FJZLWEKACUOGEY-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a dichlorophenyl group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the pyridinylmethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamide
  • 2-(2,6-Dichlorophenyl)-N-(pyridin-2-ylmethyl)propanamide

Uniqueness

2-(2,6-Dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the pyridinylmethyl group provides specificity in its interactions with molecular targets.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-12-5-3-6-13(16)11(12)8-14(19)18-9-10-4-1-2-7-17-10/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZLWEKACUOGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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